4-(Azetidin-3-yl)benzonitrile chemical properties
4-(Azetidin-3-yl)benzonitrile chemical properties
An In-Depth Technical Guide to 4-(Azetidin-3-yl)benzonitrile: Properties, Synthesis, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design of novel therapeutics. Among the vast array of available scaffolds, 4-(Azetidin-3-yl)benzonitrile has emerged as a compound of significant interest. This molecule represents a unique conjunction of two pharmacologically important moieties: the strained, three-dimensional azetidine ring and the versatile benzonitrile group. The azetidine scaffold imparts a favorable balance of molecular rigidity and chemical stability, offering a distinct three-dimensional vector for exploring chemical space that is increasingly sought after to escape "flatland" in drug design.[1][2] Concurrently, the benzonitrile functional group serves as a key hydrogen bond acceptor, a metabolically stable bioisostere for other functional groups, and a valuable synthetic handle.[3][4]
This technical guide provides a comprehensive overview of 4-(Azetidin-3-yl)benzonitrile for researchers, scientists, and drug development professionals. It delves into its core chemical properties, spectroscopic profile, strategic importance in medicinal chemistry, plausible synthetic routes, and essential safety considerations. The insights herein are designed to empower research teams to effectively leverage this valuable building block in their drug discovery programs.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's fundamental properties is the foundation of its application in research. This section details the known physical, chemical, and spectroscopic characteristics of 4-(Azetidin-3-yl)benzonitrile.
Section 1.1: Core Chemical Properties
The intrinsic properties of 4-(Azetidin-3-yl)benzonitrile are summarized below. These data are crucial for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂ | [5] |
| Molecular Weight | 158.20 g/mol | [5][6] |
| CAS Number | 7215-03-4 | [5] |
| Appearance | Solid, often crystalline | [6] |
| Melting Point | 124.60 °C (397.80 K) | [6] |
| Boiling Point | 365.40 °C (638.50 K) | [6] |
| Density | 1.1840 g/cm³ | [6] |
| Synonyms | p-(3-Azetidinyl)benzonitrile, 4-(3-azetidinyl)Benzonitrile | [5] |
| InChI Key | HSJBGIMFXZFGQR-UHFFFAOYSA-N | [5] |
Section 1.2: Solubility Profile
The solubility of 4-(Azetidin-3-yl)benzonitrile is dictated by its hybrid structure. The benzonitrile portion contributes to its solubility in common organic solvents, while the azetidine ring, with its secondary amine, provides a degree of polarity and the capacity for hydrogen bonding.[6]
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Organic Solvents: Expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[6]
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Aqueous Solvents: Limited solubility in water is anticipated. However, its basic nitrogen atom allows for the formation of hydrochloride salts (CAS No. 94268-29-8), which would exhibit significantly enhanced aqueous solubility.[7][8] The selection of a suitable solvent system is therefore critical for both reaction chemistry and biological assays.
Section 1.3: Spectroscopic Characterization
While specific spectral data for this exact compound is not widely published, its structure allows for the confident prediction of key spectroscopic features.
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¹H NMR: The spectrum would feature distinct signals for the aromatic protons on the para-substituted benzene ring, likely appearing as two doublets in the ~7.5-7.8 ppm range. The azetidine ring protons would present as a more complex set of multiplets in the upfield region (~3.5-4.5 ppm), with the methine proton (at C3) coupled to the adjacent methylene protons. The N-H proton would appear as a broad singlet, the chemical shift of which would be dependent on solvent and concentration.
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¹³C NMR: The carbon spectrum would show characteristic signals for the nitrile carbon (~118-120 ppm), the quaternary aromatic carbon attached to the nitrile (~112 ppm), and other aromatic carbons (~128-135 ppm).[9] The carbons of the azetidine ring would be found in the aliphatic region of the spectrum.
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Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the C≡N stretch is expected around 2220-2230 cm⁻¹. N-H stretching of the secondary amine in the azetidine ring would be visible around 3300-3500 cm⁻¹.
-
Mass Spectrometry (MS): The nominal mass would be 158, with the molecular ion peak [M]+ at m/z = 158 and the protonated species [M+H]⁺ at m/z = 159 in ESI+ mode.
Part 2: The Strategic Role in Medicinal Chemistry
The value of 4-(Azetidin-3-yl)benzonitrile in drug discovery stems from the synergistic combination of its two core structural motifs.
Section 2.1: The Azetidine Scaffold: A Privileged Structure
Azetidines are considered "privileged" scaffolds in medicinal chemistry. Their strained four-membered ring introduces conformational restriction, reducing the entropic penalty upon binding to a biological target and potentially increasing potency.[1] This rigidity, combined with its non-planar structure, makes azetidine an excellent tool for creating molecules with improved three-dimensionality, a key strategy for enhancing selectivity and developing novel intellectual property.[10][11] Furthermore, the nitrogen atom serves as a handle for further derivatization and can act as a basic center to improve aqueous solubility.
Section 2.2: The Benzonitrile Moiety: A Versatile Pharmacophore
The benzonitrile group is a frequent feature in approved drugs and clinical candidates.[3] The nitrile's linear geometry and ability to act as a potent hydrogen bond acceptor allow it to engage in critical interactions within protein binding pockets.[3] It is metabolically robust and often used as a bioisosteric replacement for aldehydes or ketones. Its presence has been linked to a wide range of biological activities, including the inhibition of kinases and other enzymes crucial in cancer and virology.[3][4]
Section 2.3: Therapeutic Relevance and Potential Applications
The structural motif of a 3-substituted azetidine bearing a cyano group is found in potent and selective Janus Kinase (JAK) inhibitors.[12] These enzymes are central to signaling pathways that regulate immune responses, making them high-value targets for autoimmune diseases like rheumatoid arthritis. The 4-(Azetidin-3-yl)benzonitrile scaffold provides the core architecture necessary for interaction with the JAK family of kinases. Its utility extends to other target classes where precise vectoral projection of substituents from a constrained core is required to optimize target engagement. The molecule is a prime candidate for inclusion in fragment-based and diversity-oriented screening libraries.
Part 3: Synthesis and Reactivity
While the synthesis of azetidines can be challenging, several routes are available.[11] Below is a plausible, exemplar protocol for the synthesis of 4-(Azetidin-3-yl)benzonitrile, designed for its instructional value.
Section 3.1: Exemplar Synthetic Protocol
This multi-step synthesis begins with commercially available N-Boc-azetidin-3-one and utilizes a Horner-Wadsworth-Emmons (HWE) reaction followed by reduction and deprotection.
Step 1: Synthesis of N-Boc-3-(4-cyanobenzylidene)azetidine
-
Reagent Preparation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred THF.
-
Phosphonate Addition: Slowly add a solution of diethyl (4-cyanobenzyl)phosphonate in anhydrous THF to the suspension via a dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Ketone Addition: Re-cool the mixture to 0 °C and add a solution of N-Boc-azetidin-3-one in anhydrous THF.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield the desired alkene. This type of HWE reaction is a standard method for C=C bond formation.[13]
Step 2: Synthesis of N-Boc-4-(azetidin-3-yl)benzonitrile
-
Catalyst Setup: In a hydrogenation vessel, add the product from Step 1 and a suitable solvent such as methanol or ethyl acetate.
-
Hydrogenation: Add Palladium on carbon (10 wt. %) to the solution. Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully vent the hydrogen atmosphere and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the Boc-protected product, which may be used directly in the next step if sufficiently pure.
Step 3: Synthesis of 4-(Azetidin-3-yl)benzonitrile (Final Product)
-
Deprotection: Dissolve the N-Boc protected intermediate from Step 2 in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Acid Addition: Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC.
-
Isolation: Concentrate the reaction mixture under reduced pressure. If an HCl salt is formed, it may precipitate and can be collected by filtration. For the free base, the crude salt is dissolved in water, the pH is adjusted to >10 with a base (e.g., NaOH), and the product is extracted with an organic solvent. The organic layers are dried and concentrated to yield 4-(Azetidin-3-yl)benzonitrile.
Section 3.2: Key Reactivity
The molecule possesses two primary sites of reactivity:
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Azetidine Nitrogen: The secondary amine is nucleophilic and can readily undergo N-alkylation, N-arylation, acylation, sulfonylation, and reductive amination. This provides a straightforward handle to append various R-groups, which is a cornerstone of structure-activity relationship (SAR) studies in lead optimization.
-
Nitrile Group: The cyano group is relatively stable but can be transformed under specific conditions. It can be reduced to a primary amine (aminomethyl group) using strong reducing agents like LiAlH₄ or catalytic hydrogenation under more forcing conditions. It can also be hydrolyzed to a carboxylic acid under strong acidic or basic conditions.
Part 4: Safety and Handling
-
General Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood. Use standard personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Toxicological Profile (Inferred): Benzonitrile derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[14][15] The hydrochloride salt of the related isomer, 3-(azetidin-3-yl)benzonitrile, is classified as harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[16] Assume this compound has a similar hazard profile.
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-(Azetidin-3-yl)benzonitrile stands as a potent and strategically valuable building block for modern drug discovery. Its unique architecture, combining the three-dimensional rigidity of the azetidine ring with the versatile electronic and binding properties of the benzonitrile moiety, offers a compelling platform for the design of next-generation therapeutics. From its foundational role in crafting potent JAK inhibitors to its broader potential across diverse target classes, this compound provides chemists with a powerful tool to navigate complex biological space. A thorough understanding of its chemical properties, synthetic accessibility, and reactivity profile, as outlined in this guide, is essential for unlocking its full potential in the pursuit of innovative medicines.
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